

Technical Support Center: Analysis of Apixaban and Its Impurities

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phases in the analysis of Apixaban and its impurities by HPLC and UPLC.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Apixaban.

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Problem	Potential Cause	Recommended Solution
Poor resolution between Apixaban and its impurities, or between impurity peaks.	Inadequate mobile phase strength or selectivity.	• Adjust organic modifier content: Increase or decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. For gradient methods, modify the gradient slope. • Change organic modifier: Substitute acetonitrile with methanol or vice-versa, or use a combination. This alters the selectivity of the separation. • Modify mobile phase pH: Adjusting the pH of the aqueous buffer can change the ionization state of Apixaban and its impurities, significantly impacting retention and selectivity. A pH of around 4.5 to 5.0 is often a good starting point.[1][2] • Alter buffer concentration: A change in buffer concentration can sometimes improve peak shape and resolution.
Incorrect column chemistry.	• Screen different stationary phases: If resolution is still poor, consider columns with different selectivities, such as C8, Phenyl, or Cyano, in addition to the commonly used C18.[3]	
Peak tailing for Apixaban or impurity peaks.	Secondary interactions with the stationary phase.	 Adjust mobile phase pH: Ensure the pH is appropriate to suppress silanol

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		interactions. • Add a competing amine: For basic compounds, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can improve peak shape.[2] • Use a different column: Consider a column with end-capping or a base-deactivated stationary phase.
Column overload.	 Reduce sample concentration or injection volume: Injecting too much sample can lead to peak distortion. 	
Inconsistent retention times.	Fluctuations in mobile phase composition or temperature.	• Ensure proper mobile phase mixing: Premix mobile phase components or use an efficient online mixer. • Degas the mobile phase: Dissolved gases can cause pump and retention time variability. • Use a column oven: Maintaining a constant column temperature is crucial for reproducible chromatography.[1][3][4]
Column degradation.	• Wash the column: Flush the column with a strong solvent to remove contaminants. • Replace the column: If washing does not restore performance, the column may need to be replaced.	



Baseline noise or drift.	Mobile phase issues.	• Use high-purity solvents and reagents: Ensure all mobile phase components are HPLC or UPLC grade. • Filter the mobile phase: Use a 0.45 µm or 0.22 µm filter to remove particulate matter.[5] • Degas the mobile phase thoroughly.
Detector issues.	 Check the lamp: The detector lamp may be nearing the end of its life. Clean the flow cell: The flow cell may be contaminated. 	

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Apixaban impurity analysis?

A common starting point for developing a reversed-phase HPLC method for Apixaban and its impurities is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[3][4][6]

Q2: How does pH affect the separation of Apixaban and its impurities?

The pH of the mobile phase can significantly influence the retention times and selectivity of the separation. Apixaban is a non-ionisable compound, but its impurities may have ionizable functional groups.[2] Adjusting the pH can alter the charge of these impurities, thereby changing their interaction with the stationary phase and improving resolution.

Q3: What are the advantages of using a core-shell column for this analysis?

Core-shell columns can provide higher efficiency and better resolution compared to traditional fully porous particle columns, often at lower backpressures. This can lead to shorter run times and improved sensitivity.[3]



Q4: How can I ensure my method is stability-indicating?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To demonstrate this, forced degradation studies are performed where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light.[3][4][7] The analytical method must be able to separate the degradation products from the main Apixaban peak and other known impurities.[3][4]

Q5: What detection wavelength is typically used for Apixaban and its impurities?

The UV detection wavelength for Apixaban and its impurities is often set around 225 nm, 235 nm, or 280 nm, as these wavelengths provide good detector response for both the active ingredient and its related substances.[1][3][4]

Data Presentation: Example Mobile Phases for Apixaban Impurity Analysis

The following table summarizes mobile phase compositions from various validated HPLC and UPLC methods for the analysis of Apixaban and its impurities.



Method Type	Aqueous Phase (Mobile Phase A)	Organic Phase (Mobile Phase B)	Column	Reference
RP-HPLC	Phosphate buffer	Acetonitrile	Ascentis Express® C18 (4.6 mm × 100 mm, 2.7 μ)	[3]
UPLC	10 mM Potassium dihydrogen phosphate (pH 5.0) and Methanol (90:10 v/v)	10 mM Potassium dihydrogen phosphate (pH 5.0), Acetonitrile, and Methanol (20:20:60 v/v/v)	Fortis Speed Core C18 (150 mm × 4.6 mm, 2.6 µm)	[1]
RP-HPLC	0.1% Trifluoroacetic acid (TFA) in water	Acetonitrile	Puratis C18 (250 × 4.6mm, 5μm)	[4]
RP-HPLC	0.01 M KH2PO4 + 1 mL Triethylamine (TEA), pH adjusted to 4.5	Methanol	Hypersil BDS C18 (250 mm × 4.6 mm, 5 μm)	[2]
RP-HPLC	Buffer and Acetonitrile (90:10 v/v)	Water and Acetonitrile (10:90 v/v)	Zorbax RX C18 (250 x 4.6 mm, 5μm)	[8]

Experimental Protocols

Example 1: RP-HPLC Method for Process and Degradation Impurities

• Objective: To separate and quantify nine process-related and degradation impurities of Apixaban.



- Instrumentation: HPLC with a photodiode array detector.
- Chromatographic Conditions:
 - Column: Ascentis Express® C18 (4.6 mm × 100 mm, 2.7 μ)[3]
 - Mobile Phase A: Phosphate buffer[3]
 - Mobile Phase B: Acetonitrile[3]
 - Gradient Program: A time-based gradient is employed to ensure the separation of all impurities.
 - Flow Rate: Typically 1.0 mL/min.
 - Column Temperature: 35°C[3]
 - Detection Wavelength: 225 nm[3]
 - Injection Volume: 10 μL
- Sample Preparation:
 - Prepare a stock solution of the Apixaban sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
 - For impurity analysis, spike the sample solution with known impurities at the desired concentration level (e.g., 1.0% w/w).[3]

Example 2: UPLC Method for Related Impurities

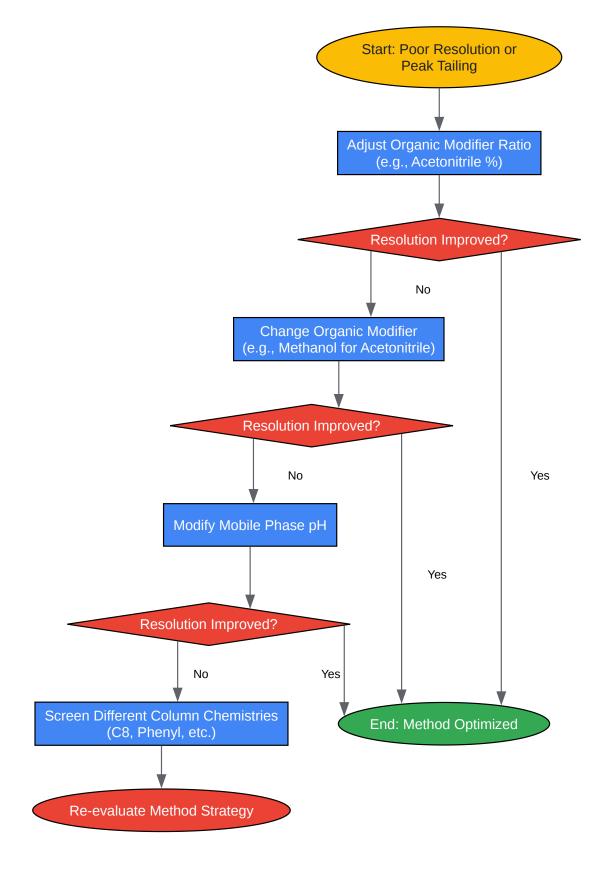
- Objective: Rapid and sensitive analysis of Apixaban and its impurities in pharmaceutical finished products.
- Instrumentation: UPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: Fortis Speed Core C18 (150 mm × 4.6 mm, 2.6 μm)[1]



- Mobile Phase A: Mixture of 10 mM potassium dihydrogen phosphate (pH adjusted to 5.0)
 and Methanol (90:10 v/v).[1]
- Mobile Phase B: Mixture of 10 mM Potassium dihydrogen phosphate (pH adjusted to 5.0),
 Acetonitrile, and Methanol (20:20:60 v/v/v).[1]
- Gradient Elution: A specific gradient program is used.
- Flow Rate: 0.5 mL/min[1]
- Column Temperature: 40°C[1]
- Detection Wavelength: 235 nm[1]
- Injection Volume: 3 μL[1]
- Forced Degradation Studies:
 - Acid Degradation: 1N HCl, reflux for 2 hours at 80°C.[1]
 - Base Degradation: 0.5N NaOH, reflux for 10 hours at 80°C.[1]
 - Oxidative Stress: 15% H2O2 at room temperature for 24 hours.[1]
 - Neutral Hydrolysis: Water, reflux for 24 hours at 80°C.[1]
 - Photolytic Degradation: Expose the sample to light in a photostability chamber for 1.2 million lux hours.[1]

Visualizations

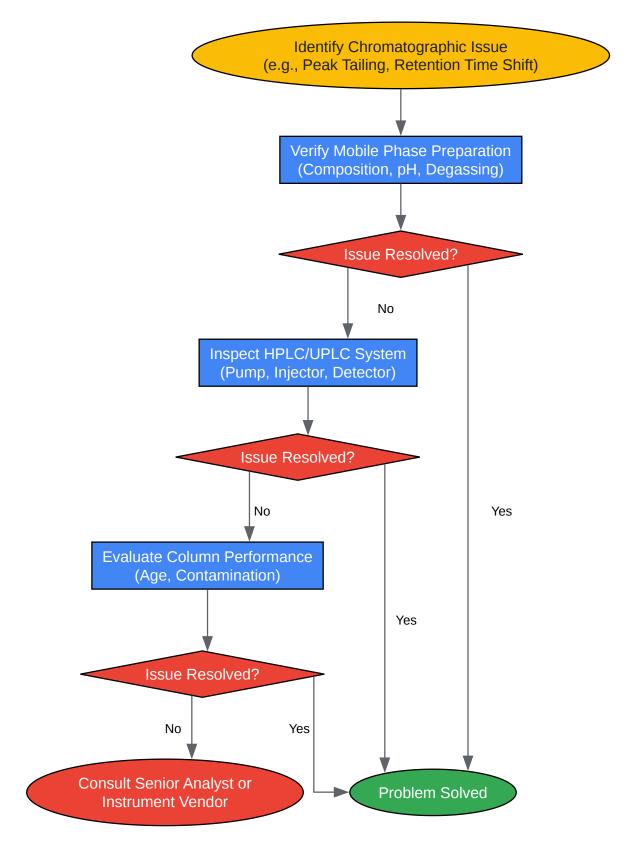




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Caption: Workflow for Mobile Phase Optimization.





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Caption: General Troubleshooting Workflow.



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